N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide

Crystal Engineering Materials Science Structure-Property Relationship

Generic substitution of halogenated hydrazones risks altering molecular planarity and crystal packing-directly impacting solubility, stability, and bioactivity. This 4-chloro derivative provides a validated baseline for supramolecular studies. - Characterized by single-crystal X-ray diffraction; distinct 2D H-bond network and π-π stacking distances defined - Key comparator for halogen-effects in SAR and analytical method development (HPLC, XRPD) - Available as a well-characterized reference standard from curated discovery libraries

Molecular Formula C14H11ClN2O2
Molecular Weight 274.70 g/mol
CAS No. 51771-19-8
Cat. No. B3830321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide
CAS51771-19-8
Molecular FormulaC14H11ClN2O2
Molecular Weight274.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)O)Cl
InChIInChI=1S/C14H11ClN2O2/c15-12-5-1-10(2-6-12)9-16-17-14(19)11-3-7-13(18)8-4-11/h1-9,18H,(H,17,19)/b16-9+
InChIKeyOVGIAZXUOJFKCW-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-(4-Chlorobenzylidene)-4-hydroxybenzohydrazide Properties


N'-(4-Chlorobenzylidene)-4-hydroxybenzohydrazide (CAS 51771-19-8) is a hydrazone derivative formed by the condensation of 4-hydroxybenzohydrazide and 4-chlorobenzaldehyde . It is characterized by a molecular weight of 274.70 g/mol and the presence of a hydrazone (C=N) functional group. This compound is available as part of rare chemical collections for early discovery research , and its solid-state properties have been well-defined through single-crystal X-ray diffraction studies [1].

Why Generic Hydrazone Substitution Fails


Generic substitution among hydrazone derivatives is scientifically unsound due to the extreme sensitivity of molecular conformation and crystal packing to even minor changes in the substituent at the 4-position of the benzylidene ring. As demonstrated by Subashini et al. (2012), replacing the chlorine atom with a bromine atom or a diethylamino group fundamentally alters the molecular planarity, supramolecular network architecture, and π-π stacking distances [1]. These structural divergences directly impact material properties like solubility, stability, and potentially, biological target engagement, making a direct, unvalidated substitution a significant risk to experimental reproducibility and procurement value.

Structural Comparison Data


Molecular Planarity vs. Analogs

The molecular planarity of N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide (I) is significantly greater than that of its 4-bromo (II) and 4-diethylamino (III) analogs [1]. This parameter is a critical determinant of crystal packing and intermolecular interactions.

Crystal Engineering Materials Science Structure-Property Relationship

π-π Stacking Distance Comparison

The target compound forms a two-dimensional slab-like network via N-H···O and O-H···O hydrogen bonds, with molecules stacking head-to-tail via specific π-π interactions [1]. The centroid-centroid distance between aromatic rings is a precise measure of this interaction.

Supramolecular Chemistry Crystal Engineering Nanomaterials

2D Network Topology Comparison

The nature of the supramolecular network formed in the solid state is entirely dependent on the para-substituent. The target compound (I) and its 4-bromo analog (II) form a two-dimensional slab-like network extending in the a and c crystallographic directions, while the 4-diethylamino analog (III) forms an undulating two-dimensional network extending in the b and c directions [1].

Crystal Engineering Hydrogen Bonding Materials Design

Key Application Scenarios


Crystal Engineering Studies

This compound serves as an ideal model system for studying the impact of halogen substitution on supramolecular architecture. Its well-defined crystal structure, showing a distinct 2D hydrogen-bonded network and specific π-π stacking, provides a robust baseline for designing new materials with tailored solid-state properties [1].

SAR Reference in Medicinal Chemistry

In a series of benzylidene-4-hydroxybenzohydrazide analogs, the 4-chloro derivative provides a specific data point for understanding how the electronic and steric properties of a halogen affect molecular conformation and intermolecular interactions. It can be used as a comparator compound in SAR studies focused on biological targets where these properties are relevant [1].

Analytical Reference Standard

Given the availability of detailed crystallographic data and its presence in curated chemical libraries , this compound is suitable for use as a well-characterized reference standard in the development and validation of analytical methods, such as HPLC or X-ray powder diffraction, for related hydrazone derivatives.

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